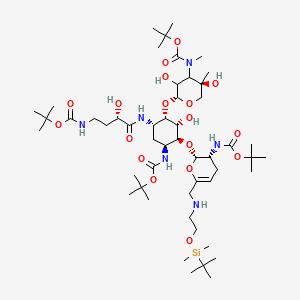
O-tert-Butyldimethylsilyl 2',3-(Boc-amino) 3''-(Boc-methylamino) N-Boc Plazomicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Plazomicin: is a complex chemical compound that is primarily used in advanced organic synthesis and pharmaceutical research. This compound is a derivative of Plazomicin, an aminoglycoside antibiotic, and is modified with tert-butyldimethylsilyl and Boc (tert-butyloxycarbonyl) protecting groups to enhance its stability and reactivity in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Plazomicin involves multiple steps, including the protection of amino groups and the introduction of tert-butyldimethylsilyl groups. The general synthetic route can be summarized as follows:
Protection of Amino Groups: The amino groups of Plazomicin are protected using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base such as triethylamine. This step ensures that the amino groups do not participate in unwanted side reactions during subsequent steps.
Introduction of tert-Butyldimethylsilyl Groups: The hydroxyl groups of the protected Plazomicin are then reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. This step introduces the tert-butyldimethylsilyl groups, which further protect the molecule and enhance its stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Plazomicin undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and tert-butyldimethylsilyl groups can be removed under acidic conditions (e.g., trifluoroacetic acid) or fluoride ions (e.g., tetrabutylammonium fluoride), respectively.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the protecting groups or other functional groups in the molecule.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc groups, tetrabutylammonium fluoride for tert-butyldimethylsilyl groups.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions are the deprotected or substituted derivatives of Plazomicin, which can be further utilized in pharmaceutical research and development.
科学的研究の応用
O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Plazomicin has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group in multi-step organic synthesis.
Biology: Utilized in the study of antibiotic resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Employed in the production of high-purity pharmaceutical intermediates and active pharmaceutical ingredients.
作用機序
The mechanism of action of O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Plazomicin involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The Boc and tert-butyldimethylsilyl groups protect the molecule during synthesis and can be removed to yield the active Plazomicin, which binds to the bacterial ribosome and disrupts protein synthesis, leading to bacterial cell death.
類似化合物との比較
Similar Compounds
O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Tobramycin: Another aminoglycoside antibiotic derivative with similar protecting groups.
O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Gentamicin: A derivative of Gentamicin with similar modifications.
Uniqueness
O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Plazomicin is unique due to its specific modifications that enhance its stability and reactivity, making it a valuable compound in advanced organic synthesis and pharmaceutical research. Its ability to be selectively deprotected and substituted allows for precise control over its chemical properties and biological activity.
特性
分子式 |
C51H94N6O18Si |
|---|---|
分子量 |
1107.4 g/mol |
IUPAC名 |
tert-butyl N-[(2R,5R)-2-[(1S,2R,3S,4S,6S)-3-[[(2S,3R)-6-[[2-[tert-butyl(dimethyl)silyl]oxyethylamino]methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxy-6-[[(2S)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxy-3,5-dihydroxy-5-methyloxan-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C51H94N6O18Si/c1-46(2,3)72-42(62)53-23-22-33(58)39(61)54-31-26-32(56-44(64)74-48(7,8)9)37(34(59)36(31)71-41-35(60)38(51(16,66)28-67-41)57(17)45(65)75-49(10,11)12)70-40-30(55-43(63)73-47(4,5)6)21-20-29(69-40)27-52-24-25-68-76(18,19)50(13,14)15/h20,30-38,40-41,52,58-60,66H,21-28H2,1-19H3,(H,53,62)(H,54,61)(H,55,63)(H,56,64)/t30-,31+,32+,33+,34+,35?,36+,37+,38?,40-,41-,51+/m1/s1 |
InChIキー |
HUTNMJKSJLMIRH-ZMGFWXFASA-N |
異性体SMILES |
C[C@@]1(CO[C@@H](C(C1N(C)C(=O)OC(C)(C)C)O)O[C@H]2[C@H](C[C@@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H](CC=C(O3)CNCCO[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)[C@H](CCNC(=O)OC(C)(C)C)O)O |
正規SMILES |
CC1(COC(C(C1N(C)C(=O)OC(C)(C)C)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNCCO[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)C(CCNC(=O)OC(C)(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



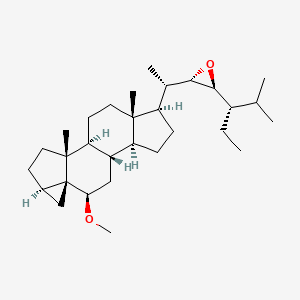
![Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester](/img/structure/B13449270.png)
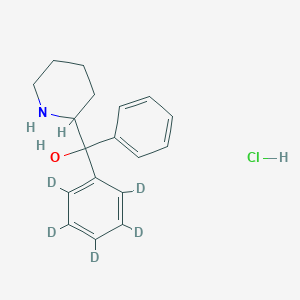
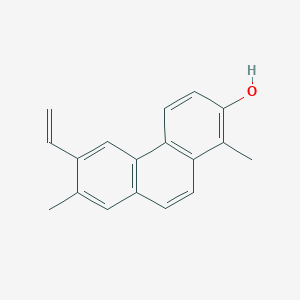
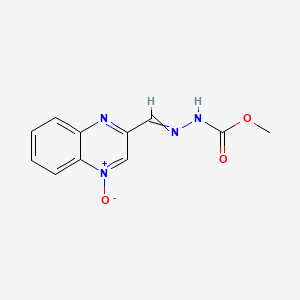
![4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6'H-[2,2'-bipyran]-3-carbohydrazide](/img/structure/B13449303.png)
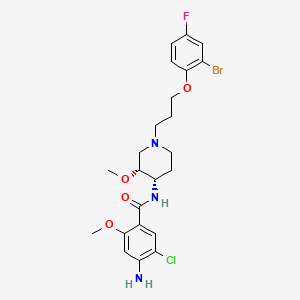
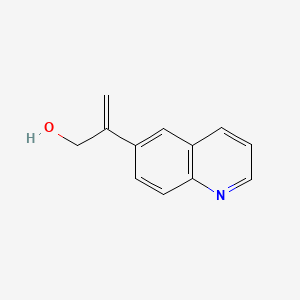
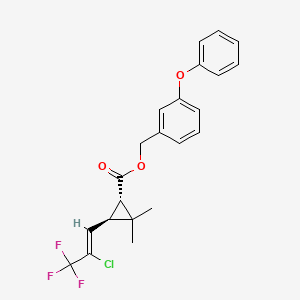
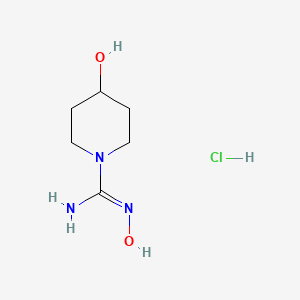
amine](/img/structure/B13449324.png)

![1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B13449358.png)
